molecular formula C19H14N4S2 B3441336 7-(2,3-Dihydroindol-1-yl)-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

7-(2,3-Dihydroindol-1-yl)-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

Cat. No.: B3441336
M. Wt: 362.5 g/mol
InChI Key: FRCJUGOVLIPTDO-UHFFFAOYSA-N
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Description

7-(2,3-Dihydroindol-1-yl)-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione is a heterocyclic compound that features a unique combination of indole, phenyl, thiazole, and pyrimidine moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

7-(2,3-dihydroindol-1-yl)-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4S2/c24-19-23(14-7-2-1-3-8-14)18-16(25-19)17(20-12-21-18)22-11-10-13-6-4-5-9-15(13)22/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCJUGOVLIPTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC=NC4=C3SC(=S)N4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,3-Dihydroindol-1-yl)-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization with a pyrimidine derivative, can yield the desired compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

7-(2,3-Dihydroindol-1-yl)-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

7-(2,3-Dihydroindol-1-yl)-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2,3-Dihydroindol-1-yl)-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2,3-Dihydroindol-1-yl)-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione is unique due to its combination of multiple heterocyclic rings, which may confer distinct biological activities and chemical properties. This structural complexity allows for versatile interactions with various biological targets, making it a valuable compound for research and development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2,3-Dihydroindol-1-yl)-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione
Reactant of Route 2
7-(2,3-Dihydroindol-1-yl)-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

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